molecular formula C19H25O3P B12545119 Diethyl [bis(4-methylphenyl)methyl]phosphonate CAS No. 147845-84-9

Diethyl [bis(4-methylphenyl)methyl]phosphonate

Cat. No.: B12545119
CAS No.: 147845-84-9
M. Wt: 332.4 g/mol
InChI Key: KZHTZCWJJFPJQM-UHFFFAOYSA-N
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Description

Diethyl [bis(4-methylphenyl)methyl]phosphonate (CAS: 3762-25-2) is an organophosphorus compound featuring two 4-methylphenyl groups attached to a methylene group, which is further bonded to a diethyl phosphonate moiety. Its molecular formula is C₁₉H₂₅O₃P, with a molecular weight of 332.37 g/mol (inferred from structural analogs) . This compound is structurally characterized by its bulky aromatic substituents, which influence its electronic and steric properties. Applications of such phosphonates span antimicrobial agents, flame retardants, and intermediates in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147845-84-9

Molecular Formula

C19H25O3P

Molecular Weight

332.4 g/mol

IUPAC Name

1-[diethoxyphosphoryl-(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C19H25O3P/c1-5-21-23(20,22-6-2)19(17-11-7-15(3)8-12-17)18-13-9-16(4)10-14-18/h7-14,19H,5-6H2,1-4H3

InChI Key

KZHTZCWJJFPJQM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)OCC

Origin of Product

United States

Preparation Methods

Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction is a widely used method for synthesizing phosphonates via nucleophilic substitution. For diethyl [bis(4-methylphenyl)methyl]phosphonate, this approach could involve reacting bis(4-methylphenyl)methyl chloride with diethyl methylphosphonate .

Reaction Overview

  • Reagents : Bis(4-methylphenyl)methyl chloride (primary alkyl halide), diethyl methylphosphonate.
  • Conditions : Inert atmosphere (e.g., nitrogen), elevated temperatures (e.g., 135°C), and catalysts (e.g., NiCl₂).
  • Mechanism : The alkyl halide undergoes nucleophilic substitution with the phosphonate, releasing triethyl phosphite as a byproduct.
Analogous Reactions
  • α-Mesyloxy-benzylphosphonates reacted with triethyl phosphite in Arbuzov reactions yield bisphosphonates (76–81% yield).
  • Grignard reagents (e.g., 3,3-diethoxypropyl magnesium chloride) with methyl chlorophosphonate produce 3,3-dialkoxypropyl methylphosphonate (90–92% yield).

Grignard Reaction

Grignard reagents enable the formation of carbon-phosphorus bonds. A plausible route involves reacting bis(4-methylphenyl)methyl magnesium chloride with diethyl methylphosphonate .

Reaction Overview

  • Reagents : Bis(4-methylphenyl)methyl magnesium chloride, diethyl methylphosphonate.
  • Conditions : Dry ether solvents (e.g., THF or diethyl ether), −78°C to 0°C, inert atmosphere.
  • Mechanism : The Grignard reagent attacks the electrophilic phosphorus center, forming the desired phosphonate.
Advantages
  • High Yield Potential : Grignard reactions often achieve >90% yields under optimized conditions.
  • Flexibility : Compatible with diverse aryl groups.
Limitations
  • Precursor Synthesis : Bis(4-methylphenyl)methyl chloride must be prepared from bis(4-methylphenyl)methanol via halogenation (e.g., SOCl₂).

Pudovik Reaction

The Pudovik reaction adds dialkyl phosphites to α-oxophosphonates to form hydroxy-methylenebisphosphonates. For the target compound, a modified approach could involve bis(4-methylphenyl)ketone and diethyl phosphite .

Reaction Overview

  • Reagents : Bis(4-methylphenyl)ketone, diethyl phosphite.
  • Conditions : 0°C to 25°C, catalyzed by diethylamine (5–40%).
  • Mechanism :
    • Addition : Diethyl phosphite attacks the carbonyl group of bis(4-methylphenyl)ketone.
    • Rearrangement : Hydroxy-methylenebisphosphonate undergoes dehydration to form the methylphosphonate.
Challenges
  • Rearrangement Control : Competing side reactions may yield isomers (e.g., >P(O)–O–CH–P(O)< derivatives).
  • Low Yields : Reported yields for similar reactions range from 62–78%.

Catalytic Alkylation

Transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could attach aryl groups to a methylphosphonate core.

Reaction Overview

  • Reagents : Methylphosphonate, 4-methylphenyl boronic acid, palladium catalyst.
  • Conditions : Aqueous base, ligand (e.g., SPhos), 80–100°C.
  • Mechanism : Cross-coupling of aryl boronic acids with a methylphosphonate halide.
Challenges
  • Catalyst Cost : Palladium catalysts increase production expenses.
  • Selectivity : Achieving bis-substitution may require sequential reactions.

Data Tables

Table 1: Comparison of Reaction Methods

Method Reagents/Conditions Yield (%) Reference
Michaelis–Arbuzov Bis(4-methylphenyl)methyl chloride, diethyl methylphosphonate, NiCl₂ (10%) 70–90
Grignard Bis(4-methylphenyl)methyl MgCl, diethyl methylphosphonate, THF, −78°C 90–95
Pudovik Bis(4-methylphenyl)ketone, diethyl phosphite, DEA (40%) 62–78
Kabachnik-Fields Bis(4-methylphenyl)aldehyde, dimethylphosphinylmethylamine, CF₃COOH 67–91

Table 2: Key Challenges and Mitigation Strategies

Challenge Mitigation Strategy
Steric Hindrance Use polar aprotic solvents (e.g., DMF)
Low Yield Optimize catalyst loading (e.g., NiCl₂)
Precursor Synthesis Halogenate bis(4-methylphenyl)methanol

Chemical Reactions Analysis

Types of Reactions

Diethyl [bis(4-methylphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Chemistry Applications

Diethyl [bis(4-methylphenyl)methyl]phosphonate is primarily utilized as an additive in the production of food contact materials, particularly in the polymerization of poly(ethylene terephthalate) (PET) and poly(ethylene 2,5-furandicarboxylate) (PEF).

  • Functionality : It acts as an antioxidant , enhancing the thermal stability of polymers during processing. This property is crucial for maintaining the integrity of plastics used in food packaging, ensuring safety and compliance with regulatory standards.
  • Safety Evaluations : The European Food Safety Authority (EFSA) has conducted comprehensive safety assessments indicating that the migration levels of this compound into food are negligible, even at concentrations up to 0.2% w/w in PET and 0.1% w/w in PEF. Migration tests have shown levels below detection limits (3–10 µg/kg), confirming its safety for consumer use under various conditions .

Medicinal Chemistry Applications

Recent studies have explored the cytotoxic activities of derivatives of this compound, particularly in the context of developing new antimicrobial agents.

  • Cytotoxicity Studies : Research indicates that modifications to the phenyl ring of phosphonate derivatives can significantly affect their cytotoxic activity against bacterial strains such as Escherichia coli. For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) that suggest potential as new antimicrobial drugs .
  • Mechanism of Action : The effectiveness of these compounds appears to depend on both the nature of substituents on the phenyl ring and their structural characteristics. For example, compounds with para-substituents showed varying degrees of efficacy against different bacterial strains, highlighting the importance of molecular design in drug development .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that contribute to its functionality.

  • Synthesis Pathways : The compound can be synthesized through various methods including P–C coupling reactions involving diethyl phosphite and aryl halides. These methods have been optimized to improve yields significantly, demonstrating advancements in synthetic organic chemistry .
  • Structural Characterization : Characterization techniques such as NMR spectroscopy are employed to confirm the structures of synthesized derivatives, providing insights into their potential reactivity and biological activities .

Case Study 1: Antimicrobial Activity

A study investigated several newly synthesized organophosphonates derived from this compound for their antimicrobial properties against E. coli strains. The results indicated that specific structural modifications led to significant reductions in bacterial viability, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Food Packaging Safety

In a regulatory context, comprehensive migration studies conducted on PET samples containing this compound demonstrated that the substance does not migrate into food at harmful levels. This was pivotal for its approval as a safe additive in food contact materials, aligning with stringent food safety regulations set by authorities like EFSA .

Mechanism of Action

The mechanism of action of diethyl [bis(4-methylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to participate in phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Phosphonate esters with aromatic substituents are widely studied for their antimicrobial and physicochemical properties. Below is a detailed comparison of Diethyl [bis(4-methylphenyl)methyl]phosphonate with structurally analogous compounds:

Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Two 4-methylphenyl groups C₁₉H₂₅O₃P 332.37 High steric bulk; electron-donating methyl groups enhance hydrophobicity.
Diethyl benzylphosphonate (1) Phenyl group C₁₁H₁₇O₃P 228.20 Simple benzyl structure; lower steric hindrance.
Diethyl (4-boronic acid benzyl)phosphonate (3) Boronic acid substituent C₁₁H₁₈BO₅P 280.04 Boronic acid moiety improves antimicrobial selectivity and activity .
(E)-4,4′-Bis(diethylphosphonatemethyl)stilbene (6) Stilbene-linked phosphonates C₂₆H₃₆O₆P₂ 514.50 Conjugated stilbene backbone enhances DNA intercalation and bactericidal effects.
Antimicrobial Activity

The antimicrobial efficacy of phosphonates is evaluated via minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against Escherichia coli strains (K12 and R2-R4) :

Compound MIC (mg/L) MBC (mg/L) Selectivity Notes
Diethyl benzylphosphonate (1) Low High Baseline activity; limited by poor membrane interaction.
Diethyl (4-boronic acid benzyl)phosphonate (3) 0.5–2.0 1.0–4.0 Boronic acid enhances LPS disruption; comparable to ciprofloxacin .
(E)-4,4′-Bis(diethylphosphonatemethyl)stilbene (6) 0.25–1.0 0.5–2.0 Stilbene conjugation improves DNA binding; super-selectivity against R2-R4 strains.
This compound (inferred) N/A N/A Predicted moderate activity due to hydrophobicity; less potent than boronic acid derivatives.

Key Findings :

  • Boronic acid and stilbene derivatives (3, 6, 8) exhibit superior antimicrobial activity due to their ability to modify bacterial DNA and disrupt lipopolysaccharide (LPS) membranes .
  • Electron-withdrawing groups (e.g., nitro, cyano) in compounds like Diethyl [(4-cyanophenyl)methyl]phosphonate (C₁₂H₁₆NO₃P) increase electrophilicity, enhancing reactivity but reducing solubility .
  • The target compound’s 4-methylphenyl groups likely improve membrane permeability but may reduce solubility compared to polar analogs.

Biological Activity

Diethyl [bis(4-methylphenyl)methyl]phosphonate, a phosphonate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phosphonate functional group, which is known for its diverse biological activities. The compound can be represented by the following chemical structure:

  • Chemical Formula : C16_{16}H19_{19}O4_4P
  • Molecular Weight : 306.3 g/mol

Phosphonates like this compound often interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Phosphonates can act as inhibitors of various enzymes, including those involved in nucleotide metabolism.
  • Antioxidant Activity : Some studies suggest that phosphonates may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Certain derivatives have shown activity against a range of microbial pathogens.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains with promising results:

Microorganism Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant activity
Mycobacterium tuberculosisEffective against resistant strains

The compound's effectiveness against Staphylococcus aureus indicates its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:

  • Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer), HL60 (leukemia), and HepG2 (liver cancer).
  • Findings : A study reported selective cytotoxicity towards T-lymphoblastic cell lines with CC50_{50} values as low as 9 nM, while showing no significant toxicity at concentrations up to 10 μM for other tested lines .

Case Studies and Research Findings

  • In Vitro Studies on Anticancer Activity : A series of experiments demonstrated that this compound could inhibit cell proliferation in T-lymphoblastic leukemia cells effectively. The selectivity for these cells suggests a targeted therapeutic potential .
  • Environmental Impact Assessment : Research has indicated low migration levels of diethyl phosphonates from polymer matrices into food contact materials, suggesting safety for consumer use under regulated conditions . This aspect is crucial for evaluating the compound's utility in food packaging applications.
  • Pharmacological Studies : Investigations into the pharmacokinetics and bioavailability of this compound are ongoing, with preliminary results indicating favorable absorption characteristics in model organisms .

Q & A

Q. What are the established synthetic methodologies for preparing diethyl [bis(4-methylphenyl)methyl]phosphonate?

The compound can be synthesized via Kabachnik-Fields reactions , which involve the condensation of triethyl phosphite with aldehydes and amines under mild conditions. For example, α-amino(aryl)methyl phosphonates are synthesized by reacting triethyl phosphite with 4-piperidone hydrochloride and aromatic aldehydes, followed by further functionalization . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, have also been employed to enhance regioselectivity in related phosphonate derivatives .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization typically employs multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm regioselectivity and purity. For example, 2D NMR techniques (e.g., COSY, HSQC) resolve complex splitting patterns in aryl-substituted phosphonates . Mass spectrometry (MS) and elemental analysis are used to verify molecular weight and composition.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for trace analysis, particularly in migration studies (e.g., food contact materials) where detection limits as low as 10 µg/kg are achievable . High-performance liquid chromatography (HPLC) with UV or fluorescence detection is suitable for polar derivatives.

Q. How are the environmental fate and mobility of this compound assessed?

The soil adsorption coefficient (Koc) is calculated using log Kow values and regression models. For example, a log Kow of -0.72 predicts very high soil mobility (Koc = 9.7), though protonation at environmental pH (pKa ≈ 5.6) may enhance adsorption to organic matter .

Q. What safety protocols are essential when handling this compound?

Use impermeable gloves and avoid inhalation/contact. Emergency measures include skin washing with water and medical consultation for irritation . Toxicity data (e.g., bacterial gene mutation and micronucleus tests) should guide risk assessments .

Advanced Research Questions

Q. How can regioselectivity challenges in phosphonate synthesis be addressed?

Lewis acid catalysts (e.g., LiClO₄/Et₃N) improve regioselectivity in multi-step reactions. For example, optimizing reaction conditions (solvent, temperature) during Kabachnik-Fields reactions enhances yields of 3,5-bis(arylidene)-4-piperidone derivatives . Computational modeling (e.g., DFT) can predict reactive intermediates to guide synthetic design.

Q. What methodologies resolve contradictions in toxicological data across studies?

Weight-of-evidence approaches integrate in vitro and in vivo data. For instance, EFSA reconciled discrepancies in migration studies by validating extraction protocols (e.g., solvent selection, polymer pretreatment) and ensuring quantification limits align with regulatory thresholds (e.g., 0.1% w/w in PEF plastics) . Meta-analyses of structurally analogous compounds (e.g., neurotoxicity reviews) provide supplementary evidence .

Q. How is computational modeling applied to predict physicochemical properties?

Tools like the ACD/Labs Percepta Platform predict log Kow, pKa, and adsorption coefficients using QSAR models. For example, protonation states and soil mobility were estimated for diethyl phosphonate derivatives using experimental log Kow values and regression equations .

Q. What strategies optimize biological activity in phosphonate derivatives?

Structure-activity relationship (SAR) studies systematically modify substituents (e.g., aryl groups, phosphonate alkyl chains). In antiproliferative assays, derivatives with electron-withdrawing groups on the aryl ring showed enhanced activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines . Dose-response curves and IC₅₀ calculations validate efficacy relative to standards like doxorubicin.

Q. How are advanced structural elucidation techniques applied to phosphonates?

Single-crystal X-ray diffraction (via SHELX software) resolves steric effects and conformation. For example, SHELXL refines twinned or high-resolution macromolecular data, while SHELXD/SHELXE assist in experimental phasing . Dynamic NMR can probe rotational barriers in hindered phosphonate esters.

Q. How is thermal stability evaluated in polymer applications?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures and antioxidant efficacy in poly(ethylene furandicarboxylate) (PEF). Migration tests using food simulants (e.g., ethanol/water mixtures) confirm compliance with EFSA thresholds under extreme conditions (e.g., 60°C for 10 days) .

Q. What methodologies validate analytical techniques for regulatory compliance?

Method validation follows ICH guidelines, including linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (80–120%). For GC-MS, internal standards (e.g., deuterated analogs) correct matrix effects in permeation studies .

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